

Application Notes: 4-Ethyl-2,3-dimethyloctane as a Reference Standard in Chromatography

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Compound of Interest

Compound Name: 4-Ethyl-2,3-dimethyloctane

Cat. No.: B14559399

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Introduction

4-Ethyl-2,3-dimethyloctane (C₁₂H₂₆, CAS No. 62184-00-3) is a branched-chain alkane that can serve as a valuable reference standard in chromatographic analyses.^{[1][2]} Its specific structure and molecular weight of 170.33 g/mol make it suitable for use in gas chromatography (GC), particularly for the identification and quantification of hydrocarbons in complex mixtures such as petroleum products, environmental samples, and research chemicals.^[1] As a reference standard, it is crucial for method validation, instrument calibration, and as an internal standard to improve the accuracy and precision of quantitative analysis.^{[3][4]}

Principle of Use as a Reference Standard

In chromatography, a reference standard is a highly purified compound used as a benchmark for identifying and quantifying other components in a sample. When used as an external standard, a calibration curve is generated by injecting known concentrations of **4-Ethyl-2,3-dimethyloctane** and plotting the instrument response (e.g., peak area) against the concentration. This curve is then used to determine the concentration of the analyte in an unknown sample.

Alternatively, **4-Ethyl-2,3-dimethyloctane** can be employed as an internal standard.^{[3][4]} In this method, a known amount of the standard is added to all samples, calibration standards, and blanks. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach effectively corrects for variations in injection volume, sample preparation, and instrument drift, thereby enhancing the reliability of the results.^[3]

Applications

The primary application of **4-Ethyl-2,3-dimethyloctane** as a reference standard is in gas chromatography (GC) coupled with various detectors, most commonly Flame Ionization Detection (FID) or Mass Spectrometry (MS).

- **Petroleum and Fuel Analysis:** To identify and quantify branched alkanes in gasoline, diesel, and lubricating oils.^[5]
- **Environmental Monitoring:** For the analysis of hydrocarbon contaminants in soil, water, and air samples.
- **Chemical Synthesis:** As a standard to confirm the identity and purity of synthetic products.
- **Metabolomics:** In the analysis of volatile organic compounds in biological samples, where alkanes can be present.

Experimental Protocols

Protocol 1: Preparation of **4-Ethyl-2,3-dimethyloctane** Standard Solutions

This protocol describes the preparation of a stock solution and a series of working standard solutions for use in generating a calibration curve or as an internal standard.

Materials:

- **4-Ethyl-2,3-dimethyloctane** (high purity, >98%)
- High-purity volatile solvent (e.g., n-hexane, pentane, or dichloromethane)
- Class A volumetric flasks (10 mL, 25 mL, 50 mL)
- Analytical balance
- Micropipettes

Procedure:

- Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 10 mg of **4-Ethyl-2,3-dimethyloctane** into a 10 mL volumetric flask.
 - Record the exact weight.
 - Dissolve the compound in a small amount of the chosen solvent.
 - Fill the flask to the mark with the solvent.
 - Cap the flask and invert it several times to ensure homogeneity.
 - Calculate the exact concentration of the stock solution.
- Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
 - Prepare a series of dilutions from the stock solution using volumetric flasks. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
 - Subsequent dilutions can be made from the stock or intermediate standards to achieve the desired concentrations.

Internal Standard Preparation:

- If using **4-Ethyl-2,3-dimethyloctane** as an internal standard, prepare a stock solution as described above. A working internal standard solution of a specific concentration (e.g., 20 µg/mL) is then prepared. A fixed volume of this working solution is added to every sample and calibration standard.[\[3\]](#)

Protocol 2: Gas Chromatography (GC) Analysis

This protocol provides a general method for the analysis of **4-Ethyl-2,3-dimethyloctane** using GC with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Non-polar stationary phases are typically used for alkane separation.[\[5\]](#)

Instrumentation and Conditions:

Parameter	GC-FID	GC-MS
Column	Non-polar, e.g., DB-1, DB-5, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)	Non-polar, low-bleed, e.g., DB-5ms, Rtx-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature	250 °C	250 °C
Injection Volume	1 µL	1 µL
Split Ratio	50:1 (adjustable based on concentration)	50:1 (adjustable based on concentration)
Carrier Gas	Helium or Hydrogen	Helium
Flow Rate	1.0 mL/min (constant flow)	1.0 mL/min (constant flow)
Oven Program	Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 250 °C Hold: 5 min	Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min
Detector Temperature	280 °C	N/A (Transfer line at 280 °C)
MS Parameters	N/A	Ion Source: 230 °C Quadrupole: 150 °C Scan Range: m/z 40-300

Data Analysis:

- **Qualitative Analysis:** The retention time of the peak in the sample chromatogram is compared to the retention time of the **4-Ethyl-2,3-dimethyloctane** standard. For GC-MS, the mass spectrum of the sample peak should match the reference spectrum.
- **Quantitative Analysis:** The peak area of **4-Ethyl-2,3-dimethyloctane** is used to determine its concentration based on the calibration curve or the internal standard method.

Data Presentation

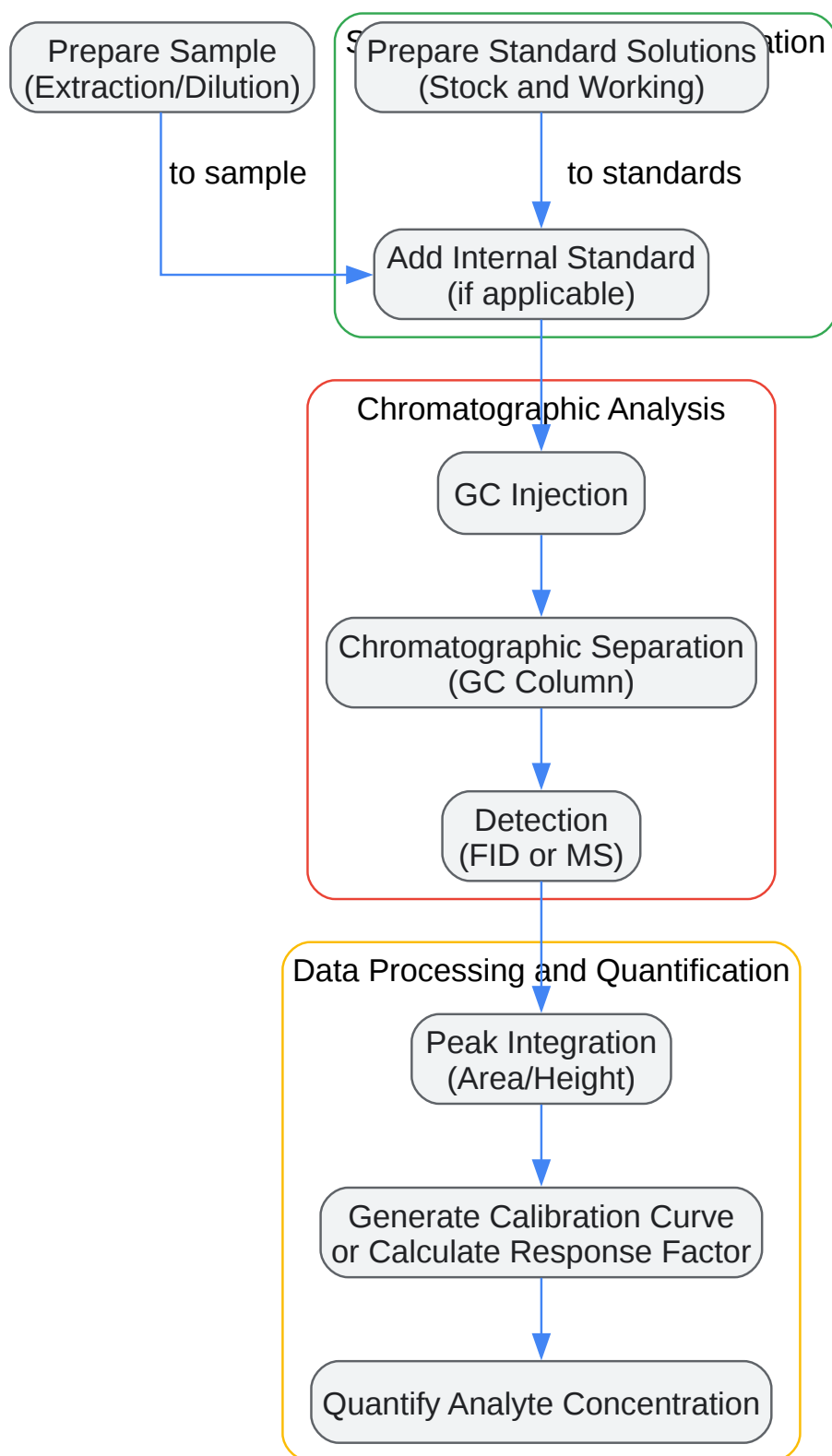
Table 1: Physical and Chemical Properties of **4-Ethyl-2,3-dimethyloctane**

Property	Value
CAS Number	62184-00-3[1][2]
Molecular Formula	C12H26[1]
Molecular Weight	170.33 g/mol [1]
IUPAC Name	4-ethyl-2,3-dimethyloctane[1]

Table 2: Example Calibration Data for External Standard Method

Standard Concentration (µg/mL)	Peak Area (Arbitrary Units)
1	5,230
5	26,150
10	51,980
25	130,500
50	259,800
100	521,100

Visualizations



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Caption: Workflow for chromatographic analysis using a reference standard.

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